molecular formula C10H10ClFN2O B14048267 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

Cat. No.: B14048267
M. Wt: 228.65 g/mol
InChI Key: ZTTFRDRQJAUDTQ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated phenyl group attached to an oxazole ring, which is further linked to a methylamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the oxazole precursor.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and oxazole ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-phenyl)-oxazole: Lacks the methylamine group but shares the fluorinated phenyl and oxazole core structure.

    2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    2-(2-Fluoro-phenyl)-thiazol-4-yl-methylamine hydrochloride: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride is unique due to the combination of the fluorinated phenyl group, oxazole ring, and methylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10ClFN2O

Molecular Weight

228.65 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11;/h2-6,12H,1H3;1H

InChI Key

ZTTFRDRQJAUDTQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC=CC=C2F.Cl

Origin of Product

United States

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